molecular formula C7H11N3O B13800167 1-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanone CAS No. 872407-86-8

1-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanone

Cat. No.: B13800167
CAS No.: 872407-86-8
M. Wt: 153.18 g/mol
InChI Key: GPJJFVKGKLFVOT-UHFFFAOYSA-N
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Description

1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanone is a heterocyclic compound featuring a pyrazole ring substituted with amino and ethanone groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanone typically involves the reaction of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with 4-amino-acetophenone in acetonitrile. The reaction is carried out at room temperature for several days, resulting in the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanone is unique due to its combination of functional groups, which allows for diverse chemical reactivity and a wide range of applications. Its structure enables it to participate in various chemical reactions and interact with biological targets in ways that similar compounds may not.

Biological Activity

1-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H15N3O, with a molecular weight of approximately 169.22 g/mol. The compound's structure includes an amino group and a ketone functional group, which facilitate various interactions in biological systems. Notably, it can form hydrogen bonds and π–π interactions with biological macromolecules, enhancing its potential as an enzyme inhibitor or receptor modulator .

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit anticancer activity. Various studies have demonstrated that compounds containing the pyrazole moiety can inhibit the growth of multiple cancer cell lines:

Cancer Type Cell Line Activity
Lung CancerA549Significant inhibition observed
Breast CancerMDA-MB-231Notable antiproliferative effects
Colorectal CancerHT-29Effective in vitro activity
Renal Cancer786-OInhibition of cell proliferation
Prostate CancerLNCaPGrowth inhibition noted

These findings suggest that this compound may serve as a precursor for developing new anticancer agents .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity. In vitro studies have evaluated its effectiveness against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Effectiveness
Staphylococcus aureus0.22 μg/mLStrong antimicrobial activity
Escherichia coli0.25 μg/mLEffective against growth
Candida albicans0.30 μg/mLNotable antifungal properties

These results highlight the compound's potential in treating infections caused by resistant strains .

The mechanism through which this compound exerts its biological effects is primarily linked to its ability to interact with specific molecular targets within cells. Molecular docking studies suggest that it may inhibit key enzymes involved in cancer cell proliferation and microbial resistance mechanisms. This interaction is facilitated by the compound's structural features, allowing it to bind effectively to target sites .

Case Studies

Several case studies have focused on the synthesis and evaluation of analogs based on the pyrazole structure:

  • Synthesis of Curcumin Analogues : A study synthesized various pyrazole derivatives to develop curcumin analogues with enhanced anticancer properties. The results indicated improved efficacy against breast cancer cells (MDA-MB-231) when compared to traditional curcumin .
  • Antimicrobial Evaluation : Another research effort explored the antimicrobial activities of several pyrazole derivatives, demonstrating that modifications to the core structure significantly impacted their effectiveness against bacterial strains .

Properties

CAS No.

872407-86-8

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

1-(4-amino-3,5-dimethylpyrazol-1-yl)ethanone

InChI

InChI=1S/C7H11N3O/c1-4-7(8)5(2)10(9-4)6(3)11/h8H2,1-3H3

InChI Key

GPJJFVKGKLFVOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(=O)C)C)N

Origin of Product

United States

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